3-Iodo-1H-pyrazolo[4,3-C]pyridine
Description
Significance of Halogenated Heterocyclic Compounds as Synthetic Vehicles and Intermediates
Halogenated heterocyclic compounds, those bearing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in synthetic organic chemistry. guidechem.com The introduction of a halogen atom onto a heterocyclic scaffold provides a reactive "handle" that facilitates a wide range of chemical transformations. These compounds serve as versatile building blocks, or synthetic intermediates, allowing for the construction of more complex molecules. The carbon-halogen bond can be selectively targeted in various reactions, enabling chemists to introduce new functional groups and build intricate molecular architectures.
Importance of the Iodine Moiety for Chemical Reactivity and Transformations
Among the halogens, iodine possesses unique properties that make it particularly valuable in chemical synthesis. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the facile displacement of the iodine atom by a wide range of nucleophiles.
Furthermore, the iodine moiety is a key player in a multitude of transition metal-catalyzed cross-coupling reactions. These powerful bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental tools in modern organic synthesis. researchgate.netwikipedia.org The presence of an iodine atom on an aromatic or heterocyclic ring allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for the synthesis of complex organic molecules. researchgate.net
Interactive Data Table: Properties of 3-Iodo-1H-pyrazolo[4,3-c]pyridine
| Property | Value |
| CAS Number | 1363381-14-9 |
| Molecular Formula | C₆H₄IN₃ |
| Molecular Weight | 245.023 g/mol |
| Canonical SMILES | C1=CN=CC2=C(NN=C21)I |
| InChI Key | WYDDPSSJPZWUKY-UHFFFAOYSA-N |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place |
Data sourced from chemical supplier databases. guidechem.comresearchgate.net
Synthetic Methodologies for this compound and its Derivatives
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDDPSSJPZWUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(NN=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292186 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-14-9 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 3 Iodo 1h Pyrazolo 4,3 C Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine Position
The carbon-iodine bond in 3-Iodo-1H-pyrazolo[4,3-c]pyridine is particularly amenable to oxidative addition by palladium(0) catalysts, initiating several types of cross-coupling catalytic cycles. This makes it a valuable precursor for creating new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For pyrazolo[4,3-c]pyridine systems, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the C3 position. While specific examples for the this compound isomer are not extensively detailed in the reviewed literature, the reactivity of closely related isomers like 5-halo-1H-pyrazolo[3,4-c]pyridines demonstrates the feasibility and synthetic utility of this transformation. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or systems generated in situ from a palladium source and a phosphine (B1218219) ligand, in the presence of a base.
A study on the related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one scaffold highlights the optimization often required for such reactions. The use of a tandem catalyst system, XPhosPdG2/XPhos, was found to be effective in preventing the common side reaction of dehalogenation. researchgate.net This approach was successful with a wide variety of aryl and heteroaryl boronic acids. researchgate.netnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles
| Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1-Aryl-3-CF3-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 56% | nih.gov |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one derivative | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 110°C, 40 min | 86% | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 80°C | Good to excellent yields | rsc.org |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgmdpi.com The C3-iodo group of the pyrazolo[4,3-c]pyridine core is an excellent substrate for this transformation, allowing for the direct introduction of alkynyl moieties.
This methodology is crucial in the synthesis of various functionalized pyrazolo[4,3-c]pyridines. For instance, a one-pot multicomponent procedure involving a Sonogashira-type cross-coupling between 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and various terminal alkynes has been used to construct the 1H-pyrazolo[4,3-c]pyridine core. researchgate.netgriffith.edu.au The reaction proceeds under microwave-assisted conditions, highlighting the robustness of the Sonogashira coupling. researchgate.net
Studies on related 3-iodo-1H-pyrazole derivatives have systematically evaluated the synthetic possibilities of the Sonogashira reaction. researchgate.netarkat-usa.org Using catalysts like Pd(PPh₃)₄ and CuI in a solvent such as triethylamine, various substituted iodopyrazoles were successfully coupled with phenylacetylene, yielding the corresponding phenylethynyl derivatives in moderate to good yields. researchgate.netarkat-usa.org
Table 2: Examples of Sonogashira Coupling on Iodinated Pyrazole (B372694) Scaffolds
| Iodide Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 80°C | 58% | researchgate.net |
| 1-Aryl-3-CF3-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | Reflux | 75% | nih.gov |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridines | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Not specified | Not specified | researchgate.net |
Heck and Stille Coupling Reactions for Olefinic and Alkyl Substituents
The Heck and Stille reactions provide further avenues for C-C bond formation at the C3 position. The Heck reaction couples the aryl iodide with an alkene to introduce olefinic substituents, while the Stille reaction utilizes an organotin reagent to introduce a variety of hydrocarbyl groups. organic-chemistry.orgwikipedia.org
The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with alkenes like methyl acrylate has been shown to proceed efficiently, yielding 4-alkenyl-1H-pyrazoles. clockss.org A suitable catalyst system for this transformation was found to be Pd(OAc)₂ with P(OEt)₃ as a ligand. clockss.org This demonstrates the potential for introducing vinyl groups onto the pyrazolo[4,3-c]pyridine core.
The Stille reaction offers a broad substrate scope due to the stability and diversity of organostannane reagents. organic-chemistry.orgwikipedia.org Palladium-catalyzed Stille couplings have been reported for 3-iodo-1H-pyrazolo[3,4-b]pyridines, showcasing the effective formation of C-C bonds with various organotin partners. researchgate.net
Chemoselectivity in Transformations of Multi-Halogenated Pyrazolo[4,3-c]pyridines
In molecules containing multiple different halogen atoms, the relative reactivity of the carbon-halogen bonds can be exploited to achieve selective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl. This hierarchy allows for the chemoselective coupling at the C-I bond while leaving other, less reactive halogens untouched.
This principle is demonstrated in the Sonogashira coupling of 2-bromo-4-iodo-quinoline, where the terminal alkyne selectively couples at the more reactive C4-iodide position, leaving the C2-bromide intact. libretexts.org A similar selectivity would be expected for a multi-halogenated pyrazolo[4,3-c]pyridine. For example, in a hypothetical 3-iodo-5-chloro-1H-pyrazolo[4,3-c]pyridine, a Suzuki or Sonogashira reaction performed under standard conditions would be highly likely to occur exclusively at the C3-iodo position. This chemoselectivity is a critical tool for the stepwise and site-specific elaboration of complex heterocyclic scaffolds.
Nucleophilic Substitution Reactions at the Iodinated Position
While transition metal-catalyzed reactions are predominant, the iodinated position can also undergo nucleophilic substitution, although this is generally less common for unactivated aryl iodides. Copper-catalyzed coupling reactions provide a pathway for such transformations. For example, the direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been achieved using a CuI-catalyzed protocol in the presence of a base like potassium t-butoxide. nih.gov This type of reaction, which forms a C-O bond, can be considered a form of nucleophilic substitution and could be applied to introduce alkoxy groups at the C3 position of this compound.
Derivatization and Further Functionalization Strategies
Beyond reactions at the C3-iodo position, the pyrazolo[4,3-c]pyridine scaffold offers multiple sites for further derivatization, enabling a "vectorial functionalization" approach to build molecular complexity. Research on the closely related 1H-pyrazolo[3,4-c]pyridine has demonstrated a range of selective transformations: researchgate.net
N-Alkylation: The nitrogen atoms of the pyrazole ring (N1 and N2) can be selectively alkylated, which can also serve to protect the N-H group during subsequent reactions.
C-H Borylation: The C3 position (analogous to other positions in the target molecule) can undergo iridium-catalyzed C-H borylation, installing a boronic ester that can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. researchgate.net
Selective Metalation: Directed metalation using reagents like TMPMgCl·LiCl can selectively deprotonate specific carbon positions (e.g., C7), allowing for reaction with various electrophiles or for transmetalation to facilitate Negishi cross-coupling. researchgate.net
These strategies, in combination with the cross-coupling reactions at the C3-iodo position, provide a comprehensive toolkit for the multi-directional and selective synthesis of highly functionalized pyrazolo[4,3-c]pyridine derivatives.
Alkylation Reactions
Direct experimental data on the alkylation of this compound is not found in the surveyed literature. Generally, N-alkylation on the pyrazole ring of such bicyclic systems can be complex, potentially leading to a mixture of N-1 and N-2 isomers. The regioselectivity of these reactions is often influenced by factors such as the nature of the alkylating agent, the base used, and the solvent system. For the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, selective N-alkylation has been demonstrated as a viable method for functionalization. rsc.orgresearchgate.net It is plausible that this compound could undergo similar transformations, but specific conditions and outcomes have not been reported.
Arylation and Alkenylation Reactions
The carbon-iodine bond at the C-3 position of this compound represents a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. wikipedia.orgnih.gov These reactions, such as the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings, are widely used to introduce aryl, vinyl (alkenyl), and alkynyl groups onto heterocyclic cores. wikipedia.orgwikipedia.orglibretexts.org
Arylation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful tool for C-C bond formation. wikipedia.orglibretexts.orgorganic-chemistry.org It is highly probable that this compound could serve as a substrate in Suzuki-Miyaura reactions. In a typical transformation, it would react with various arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield 3-aryl-1H-pyrazolo[4,3-c]pyridines. While this reaction has been successfully applied to other isomers like 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones and various unprotected nitrogen-rich heterocycles, specific examples and optimized conditions for the title compound are not documented. nih.govnih.gov
Alkenylation (Heck-Mizoroki Reaction): The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This methodology could theoretically be applied to this compound to synthesize 3-alkenyl derivatives. Studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles demonstrate the feasibility of such transformations on a related pyrazole core. clockss.org However, no specific reports detailing the application of the Heck reaction to this compound were identified.
Due to the lack of specific experimental data in the scientific literature, data tables for these reactions cannot be generated.
Role of this compound as a Versatile Synthetic Intermediate
Although direct applications are not detailed in the available literature, the chemical structure of this compound suggests its significant potential as a versatile synthetic intermediate. The presence of a reactive carbon-iodine bond, coupled with multiple nitrogen atoms on the bicyclic scaffold, provides several handles for synthetic modification.
The C-I bond is a key functional group for engaging in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig). wikipedia.orgresearchgate.net This would allow for the introduction of diverse substituents at the C-3 position, enabling the systematic exploration of the chemical space around the pyrazolopyridine core. Such derivatization is a cornerstone of drug discovery and materials science research.
Furthermore, the NH proton of the pyrazole ring and the pyridine (B92270) nitrogen atom are potential sites for substitution, protection, or coordination with metal centers. The ability to selectively functionalize different positions on the scaffold is crucial for its utility as a building block in the synthesis of more complex molecules with tailored electronic, steric, and pharmacological properties. While the reactivity of related isomers like 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a precursor for anticancer agents has been noted, the synthetic career of this compound is yet to be explored and documented. nih.govresearchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography Studies
Crystallographic analysis of the related isomer 3-Iodo-1H-pyrazolo[3,4-b]pyridine reveals an essentially planar molecule. nih.govresearchgate.net The dihedral angle between the fused pyrazole (B372694) and pyridine (B92270) rings is minimal, measured at 0.82 (3)°. nih.govresearchgate.net This planarity is a key structural feature of the bicyclic system. The molecule crystallizes in a monoclinic system. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C6H4IN3 |
| Molecular Weight (g/mol) | 245.02 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| Volume (Å3) | 1434.5 (3) |
| Z | 8 |
| Temperature (K) | 150 |
The crystal packing of 3-Iodo-1H-pyrazolo[3,4-b]pyridine is stabilized by a combination of non-covalent interactions. nih.govresearchgate.net
Hydrogen Bonding: Pairs of molecules form centrosymmetric inversion dimers through N—H···N hydrogen bonds. nih.govresearchgate.net In these dimers, the molecules are arranged in a parallel but non-coplanar fashion, with an approximate separation of 0.67 Å between the molecular planes. nih.gov
Halogen Bonding: A notable C—I···N halogen bond links the hydrogen-bonded dimers together, creating zigzag chains that propagate along the b-axis of the crystal lattice. nih.govresearchgate.net This interaction is a significant directional force in the crystal packing.
π-π Stacking: The packing is further reinforced by π-π stacking interactions. nih.govresearchgate.net These interactions occur with interplanar distances of 3.292 (1) Å and 3.343 (1) Å, and centroid-to-centroid distances of 3.308 (1) Å and 3.430 (1) Å. nih.gov Together, these intermolecular forces create a stable, three-dimensional supramolecular architecture. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For the isomer 3-Iodo-1H-pyrazolo[3,4-b]pyridine, the following proton signals have been reported in CDCl₃. nih.govresearchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 13.18 | br | - | 1H (NH) |
| 8.64 | dd | 4.8, 1.6 | 1H |
| 7.89 | dd | 8.4, 1.6 | 1H |
| 7.25–7.22 | m | - | 1H |
Detailed ¹³C NMR spectral assignments for 3-Iodo-1H-pyrazolo[4,3-c]pyridine are not extensively reported in the surveyed scientific literature. However, the characterization of related pyrazolopyrimidine derivatives routinely utilizes ¹³C NMR to confirm their structures. semanticscholar.orgmdpi.com
While specific 2D NMR studies for this compound are not detailed in the available literature, these techniques are indispensable for the unambiguous assignment of complex heterocyclic structures.
HSQC (Heteronuclear Single Quantum Coherence) is used to correlate proton signals with the signals of directly attached heteroatoms, typically ¹³C, to identify C-H connectivities. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to four bonds, which is crucial for mapping out the carbon skeleton and identifying quaternary carbons. libretexts.orgipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is vital for determining stereochemistry and conformation in solution. nih.gov The structural elucidation of various complex pyrazole and pyrazolopyrimidine derivatives has been successfully achieved using these advanced NMR methods. nih.govrsc.org
Direct detection of heteroatoms like nitrogen can provide profound insight into the electronic structure of heterocyclic rings.
¹⁵N NMR: Given the presence of three nitrogen atoms in the pyrazolopyridine core, ¹⁵N NMR would be highly informative. It can distinguish between the "pyrrole-like" and "pyridine-like" nitrogen environments and is sensitive to protonation and hydrogen bonding. nih.govresearchgate.net While specific ¹⁵N NMR data for this compound is not published, studies on related pyridine and pyrazole systems demonstrate the utility of this technique. nih.govpsu.edu
¹⁹F NMR: This technique would only be applicable to fluorinated derivatives of the title compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₆H₄IN₃, the theoretical monoisotopic mass is 244.94499 Da. HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass. While specific experimental data for this isomer is not widely published, predicted HRMS data provides expected values for various adducts that may be observed during analysis. uni.lu The detection of the protonated molecule, [M+H]⁺, at a predicted m/z of 245.95227, would strongly support the assigned structure. uni.lu
For comparison, the related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, which shares the same molecular formula, has been shown in low-resolution mass spectrometry to exhibit a molecular ion peak (M⁺) at m/e 245, consistent with its calculated molecular weight of 245.02 g/mol . nih.govresearchgate.net This finding supports the expected mass fragmentation behavior for this class of iodinated pyrazolopyridines.
Below is a table of predicted HRMS data for this compound, showcasing the expected mass-to-charge ratios for common adducts. uni.lu
Table 1: Predicted HRMS Data for this compound
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 245.95227 |
| [M+Na]⁺ | 267.93421 |
| [M+K]⁺ | 283.90815 |
| [M+NH₄]⁺ | 262.97881 |
Data is predicted and sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy Analysis for Functional Group Identification
The structure combines a pyrazole ring and a pyridine ring. Key expected vibrations include:
N-H Stretching: The pyrazole moiety contains an N-H bond. In related heterocyclic compounds like 4-iodo-1H-pyrazole, the N-H stretching vibration is observed as a broad band in the region of 3235 cm⁻¹, which is lower than that of non-H-bonded pyrazoles due to intermolecular hydrogen bonding. mdpi.comnih.gov
C-H Aromatic Stretching: These vibrations are expected to appear above 3000 cm⁻¹.
C=N and C=C Ring Stretching: The aromatic pyridine and pyrazole rings will exhibit several characteristic stretching vibrations typically in the 1610-1430 cm⁻¹ region. For example, pyridine itself shows bands in this area. researchgate.net
C-I Stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
The following table summarizes the predicted IR absorption bands for this compound.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond | Functional Group/Vibration Type |
|---|---|---|
| ~3235 (Broad) | N-H | Pyrazole N-H Stretch (H-bonded) |
| 3100 - 3000 | C-H | Aromatic C-H Stretch |
| 1610 - 1550 | C=N | Ring C=N Stretch |
| 1550 - 1430 | C=C | Aromatic Ring C=C Stretch |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a compound. This technique provides a crucial check on the purity and empirical formula of a synthesized molecule. The experimental percentages are compared against the theoretical values calculated from the molecular formula.
For this compound (C₆H₄IN₃), the theoretical elemental composition can be calculated based on its molecular weight of 245.02 g/mol . nih.gov The verification of these percentages is essential to confirm that the synthesized compound has the correct atomic composition corresponding to its proposed structure.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 29.41 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.65 |
| Iodine | I | 126.90 | 1 | 126.90 | 51.79 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 17.15 |
| Total | | | | 245.019 | 100.00 |
Computational and Theoretical Investigations of 3 Iodo 1h Pyrazolo 4,3 C Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard tool for investigating the properties of heterocyclic systems. These calculations allow for the prediction of molecular structures, energies, and a variety of electronic properties that are often difficult to determine experimentally.
While specific DFT studies detailing the electronic structure and reactivity descriptors for 3-Iodo-1H-pyrazolo[4,3-c]pyridine are not extensively published, analysis of related pyrazolopyridine isomers provides a framework for understanding its likely properties. For instance, DFT calculations on a pyrazolo[3,4-b]pyridine derivative revealed a HOMO-LUMO energy gap of 0.17 eV, a key indicator of chemical reactivity and kinetic stability. acs.org
Such calculations for this compound would elucidate:
Electron Distribution: The charge distribution across the bicyclic system, highlighting the most electron-rich and electron-deficient sites. The nitrogen atoms of both the pyrazole (B372694) and pyridine (B92270) rings are expected to be regions of high electron density, while the C-I bond introduces specific electronic effects.
Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, whereas the LUMO location indicates sites for nucleophilic attack.
Pyrazolo[4,3-c]pyridine, when unsubstituted on the pyrazole nitrogen, can exist in two tautomeric forms: the 1H- and 2H-isomers. Computational studies are essential for determining the relative stability of these forms, which governs the compound's behavior in chemical reactions and biological systems.
For the related pyrazolo[3,4-b]pyridine isomer, AM1 calculations have shown the 1H-tautomer to be more stable by a significant margin of nearly 9 kcal/mol. nih.gov Experimental evidence for the pyrazolo[3,4-c]pyridine core also points to the greater thermodynamic stability of the 1H-tautomer. worktribe.com This preference is often rationalized by the electronic arrangement and aromaticity of the fused-ring system. Ab initio studies on analogous heterocycles like 4-pyridone have demonstrated that the tautomeric equilibrium is highly sensitive to the environment, with the hydroxy form often favored in the gas phase and the pyridone form favored in polar solvents. wayne.edustackexchange.com
DFT calculations for this compound would provide precise energy differences (ΔE) between the 1H- and 2H-tautomers in various environments (gas phase and solvents), confirming the thermodynamically preferred isomer.
Table 1: Factors Influencing Tautomeric Stability in Pyrazolopyridines
| Factor | Influence on Equilibrium (1H vs. 2H) | Rationale |
| Inherent Aromaticity | Generally favors the 1H tautomer. | The electronic configuration of the 1H isomer often results in a more stable, aromatic π-system. nih.govworktribe.com |
| Solvent Polarity | Polar solvents can shift the equilibrium. | Differential solvation of the tautomers can stabilize one form over the other. stackexchange.com |
| Substitution | Substituents on either ring can alter the relative energies. | Electron-donating or -withdrawing groups modify the electron density and can favor a specific tautomer. |
| Hydrogen Bonding | Can stabilize specific tautomers in condensed phases. | Intermolecular hydrogen bonding in the solid state can lock the molecule into its preferred tautomeric form. nih.govresearchgate.net |
Elucidation of Reaction Mechanisms and Transition States
The 3-iodo substituent makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for creating C-C, C-N, and C-O bonds. worktribe.comrsc.org These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, are critical for elaborating the core scaffold to produce diverse derivatives. worktribe.comrsc.org
DFT calculations are instrumental in elucidating the complex mechanisms of these catalytic cycles. A typical Suzuki-Miyaura coupling mechanism involves three main steps:
Oxidative Addition: The aryl halide (this compound) adds to the low-valent palladium catalyst.
Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the catalyst.
Computational studies on Suzuki-Miyaura reactions have successfully modeled these steps, identifying key intermediates and calculating the activation energies for each transition state. nih.govmdpi.com Such an analysis for this compound would reveal the rate-determining step and provide a rationale for observed yields and regioselectivity, thereby enabling the optimization of reaction conditions.
Molecular Modeling and Docking Studies for Chemical Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is invaluable in drug discovery for understanding how a ligand interacts with its biological target. Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been the subject of numerous docking studies to rationalize their biological activities.
For example, in the development of inhibitors for the PEX14–PEX5 protein-protein interaction in Trypanosoma, docking studies revealed that the pyrazolo[4,3-c]pyridine scaffold fits into the binding site, forming favorable π-π stacking interactions with Phe17 and Phe34 residues of the PEX14 protein. acs.org Similarly, studies of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as c-Met kinase inhibitors used docking to guide the design of potent compounds. nih.gov In the case of carbonic anhydrase inhibitors, computational procedures were employed to investigate the binding mode of pyrazolo[4,3-c]pyridine sulfonamides within the enzyme's active site. nih.gov
These studies collectively show that the pyrazolo[4,3-c]pyridine core is a versatile scaffold for establishing key binding interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic surface facilitates π-stacking and hydrophobic interactions.
Table 2: Examples of Molecular Docking Studies on Pyrazolo[4,3-c]pyridine Derivatives
| Protein Target | Derivative Type | Key Interactions Observed | Reference |
| TbPEX14 | Phenyl- and indole-substituted pyrazolo[4,3-c]pyridines | π-π stacking interactions between the pyrazolo[4,3-c]pyridine core and Phe17/Phe34 residues. | acs.org |
| c-Met Kinase | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives | Guided the design of inhibitors with improved enzymatic inhibitory activity. | nih.gov |
| Carbonic Anhydrase (CA) | Pyrazolo[4,3-c]pyridine sulfonamides | Predicted binding modes within the active site to understand the mechanism of inhibition. | nih.gov |
Structure-Property Relationship Studies within the Pyrazolo[4,3-c]pyridine Series
Structure-property relationship, particularly structure-activity relationship (SAR), studies are fundamental to medicinal chemistry. They involve systematically modifying a lead compound's structure to understand how different chemical groups influence its biological activity. Several such studies have been conducted on the pyrazolo[4,3-c]pyridine series. ontosight.ai
Key findings from SAR studies include:
As PEX14-PEX5 Inhibitors: A detailed medicinal chemistry program led to potent trypanocidal agents based on the pyrazolo[4,3-c]pyridine scaffold. The optimization was guided by X-ray structures and molecular dynamics, leading to compounds with nanomolar activity. acs.orgnih.govcnr.it
As Carbonic Anhydrase Inhibitors: The nature of the linker between a benzenesulfonamide (B165840) moiety and the pyrazolo[4,3-c]pyridine core was found to be critical for activity against human carbonic anhydrase I (hCA I). A direct connection decreased activity, while an N-methylpropionamide linker was favorable. mdpi.com
As c-Met Inhibitors: A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated, leading to compound 8c with an IC₅₀ of 68 nM against c-Met kinase. nih.gov
Quantitative structure-activity relationship (QSAR) models offer a more mathematical approach. Although specific 3D-QSAR models for this compound are not prominent, such models have been successfully generated for the related pyrazolo[3,4-b]pyridine series to rationalize the relationship between structure and affinity for adenosine (B11128) receptors. acs.org These models use calculated molecular descriptors to predict the activity of new compounds, accelerating the discovery process.
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazolo[4,3-c]pyridines
| Target | Position of Modification | Effect on Activity | Reference |
| Carbonic Anhydrase I | Linker at position 7 | An N-methylpropionamide linker was favorable; a direct sulfonamide connection was less active. | mdpi.com |
| c-Met Kinase | Various substitutions | Led to inhibitors with low micromolar cellular potency against cancer cell lines. | nih.gov |
| PEX14-PEX5 PPI | Substituents on the core | Structure-guided optimization produced potent trypanocidal compounds. | acs.orgnih.gov |
Research Applications Beyond Biological Context
Utility in Materials Science for Novel Compound Development
The development of novel materials with specific, predictable properties is a cornerstone of modern materials science. The structure of 3-Iodo-1H-pyrazolo[4,3-c]pyridine offers potential in crystal engineering and the design of organic electronic materials.
Detailed analysis of the isomeric compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, reveals key intermolecular interactions that are critical for the assembly of supramolecular structures. nih.govnih.gov In its crystal lattice, molecules are linked through specific interactions, including N—H⋯N hydrogen bonds and C—I⋯N halogen bonds. nih.govnih.gov The latter is a highly directional and specific non-covalent interaction that is increasingly used in crystal engineering to control the assembly of molecules into desired architectures. Furthermore, the planar aromatic nature of the pyrazolopyridine core facilitates π–π stacking interactions, which are crucial for charge transport in organic electronic materials. nih.govnih.gov
Given that this compound shares the essential iodo-substituted pyrazolopyridine core, it is predicted to exhibit similar non-covalent interactions. These properties make it an attractive building block for the design of:
Organic Conductors and Semiconductors: The ability to form ordered stacks through π–π interactions is a key feature of organic materials used in electronics.
Luminescent Materials: The pyrazole (B372694) scaffold is a component in some molecules designed for Organic Light-Emitting Diodes (OLEDs). arkat-usa.org Derivatives of pyrazoline and terpyridine, which contain similar nitrogen heterocyclic rings, have been explored for their use as emitters and host materials in OLEDs. acs.orgresearchgate.net The pyrazolopyridine framework could be functionalized to develop new materials for lighting and display applications.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole and pyridine (B92270) rings can act as coordination sites for metal ions, suggesting its potential use as a ligand in the construction of porous MOFs with applications in gas storage and catalysis.
Application as Ligands in Transition Metal-Catalyzed Systems
The pyrazolopyridine scaffold is recognized for its ability to act as a versatile bidentate ligand in transition-metal catalysis. arkat-usa.org The nitrogen atoms of the fused ring system can chelate to a metal center, influencing its reactivity and selectivity. While the primary use of this compound in this context is often as a substrate that gets modified, its inherent coordinating ability is a key feature.
The true value of this compound in this area stems from the reactivity of its carbon-iodine bond in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The compound serves as an excellent electrophilic partner in these transformations.
Key Transition Metal-Catalyzed Reactions:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. This compound can react with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups at the C3-position. nih.govlibretexts.org This is a powerful method for elaborating the core structure.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with alkynes provides a direct route to 3-alkynyl-1H-pyrazolo[4,3-c]pyridines. arkat-usa.org These products can be valuable intermediates for further transformations. arkat-usa.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This allows for the introduction of various amino groups at the C3-position of the pyrazolopyridine core, a common structural motif in functional molecules. researchgate.netresearchgate.net
| Reaction Type | Catalyst System (Typical) | Bond Formed | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | C-C (Aryl/Vinyl) | Introduces diverse carbon-based substituents. nih.gov |
| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (Alkynyl) | Creates precursors for more complex cyclic systems. arkat-usa.org |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalyst, Bulky phosphine (B1218219) ligand, Base | C-N | Synthesizes various amine-substituted derivatives. researchgate.net |
Role as Precursors for Complex Heterocyclic Architectures
Perhaps the most significant application of this compound is its role as a versatile synthetic intermediate. The iodine atom at the C3-position serves as a "handle" for synthetic chemists to build more complex molecular scaffolds.
The cross-coupling reactions mentioned previously are the primary tools for this purpose. By strategically choosing the coupling partner, a wide array of functional groups can be installed on the pyrazolopyridine core. For instance, Sonogashira coupling with a terminal alkyne that contains another reactive group can set the stage for a subsequent intramolecular cyclization reaction, leading to the formation of novel fused polycyclic heterocyclic systems. arkat-usa.org
Future Research Directions for 3 Iodo 1h Pyrazolo 4,3 C Pyridine
Development of More Sustainable and Efficient Synthetic Routes
The current synthetic methodologies for 3-Iodo-1H-pyrazolo[4,3-c]pyridine and its derivatives often rely on traditional techniques that may involve harsh reaction conditions, hazardous reagents, and complex purification procedures. A significant area for future research lies in the development of greener and more efficient synthetic pathways.
One promising approach involves the optimization of existing methods, such as the iodination of the 1H-pyrazolo[4,3-c]pyridine core. While a method for the iodination of the isomeric 1H-pyrazolo[3,4-c]pyridine using iodine and potassium hydroxide (B78521) in dimethylformamide (DMF) has been reported, future work could focus on replacing DMF with a more environmentally benign solvent and exploring milder iodinating agents.
Furthermore, the principles of green chemistry could be applied to the synthesis of precursors. For instance, the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine has been achieved through a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in DMF using hydrochloric azanol. Future research could investigate the use of greener solvents and catalysts for this cyclization.
The adoption of continuous flow chemistry presents another avenue for improving the synthesis of this compound and its derivatives. Flow reactors offer enhanced control over reaction parameters, leading to higher yields, improved purity, and reduced waste generation, aligning with the principles of sustainable chemistry.
| Current Method Aspect | Potential Sustainable Improvement |
| Solvent (e.g., DMF) | Exploration of greener alternatives (e.g., ionic liquids, supercritical fluids) |
| Reagents (e.g., harsh bases) | Use of milder and more selective reagents |
| Process | Implementation of continuous flow chemistry for better control and efficiency |
Exploration of Novel Chemical Transformations and Reaction Pathways
The reactivity of the C-I bond in this compound makes it an ideal substrate for a variety of cross-coupling reactions, which are pivotal in the construction of complex molecular architectures. While Suzuki and Stille couplings have been utilized for related pyrazolopyridine systems, a vast landscape of other modern cross-coupling reactions remains to be explored. google.com
Future research should focus on expanding the repertoire of reactions at the 3-position. This includes investigating Sonogashira, Heck, Buchwald-Hartwig, and Negishi couplings to introduce diverse functional groups. The dual halogenation in derivatives like 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine offers opportunities for sequential and site-selective cross-coupling reactions, enabling the synthesis of highly functionalized molecules.
Beyond traditional cross-coupling, the application of photoredox catalysis and C-H activation strategies could unlock novel reaction pathways. Photocatalysis, for instance, could enable transformations under milder conditions, reducing the need for high temperatures and strong bases. arctomsci.com C-H activation at other positions on the pyrazolopyridine ring system, in conjunction with the existing iodo-substituent, would provide a powerful tool for late-stage functionalization and the rapid generation of compound libraries. arctomsci.com
| Reaction Type | Potential Novel Application for this compound |
| Cross-Coupling | Systematic exploration of Sonogashira, Heck, Buchwald-Hartwig, and Negishi reactions. |
| Photocatalysis | Development of light-mediated transformations for milder and more selective functionalization. |
| C-H Activation | Late-stage functionalization at other positions on the heterocyclic core. |
Advanced Computational Modeling for Precise Property Prediction
Computational chemistry offers a powerful lens through which to understand and predict the properties and reactivity of this compound. While experimental studies provide invaluable data, computational modeling can offer deeper insights into reaction mechanisms, electronic properties, and potential biological activities, thereby guiding and accelerating experimental research.
Future research should employ advanced computational methods, such as Density Functional Theory (DFT), to model the various transformations of this compound. For instance, DFT calculations can be used to elucidate the mechanisms of different cross-coupling reactions, helping to optimize reaction conditions and predict the feasibility of novel transformations. Such studies can also be used to resolve discrepancies in experimental data, for example, in crystallographic studies of related pyrazolopyridine derivatives.
Furthermore, computational modeling can be instrumental in predicting the physicochemical properties of novel derivatives of this compound. This includes predicting properties relevant to materials science, such as electronic band gaps and charge transport characteristics, as well as properties pertinent to medicinal chemistry, like binding affinities to biological targets. These predictions can help to prioritize synthetic targets and streamline the discovery of new functional molecules.
Expanding Applications in Emerging Chemical and Material Science Fields
The unique electronic and structural characteristics of the pyrazolopyridine core, combined with the versatility of the iodo-substituent, position this compound as a promising candidate for applications beyond its current use in medicinal chemistry.
In the realm of materials science, this compound and its derivatives could serve as building blocks for novel organic electronic materials. The pyrazolopyridine scaffold can be incorporated into conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution at the 3-position makes this an attractive platform for designing materials with tailored functionalities.
Furthermore, the development of functional polymers incorporating the this compound moiety could lead to materials with interesting properties, such as specific sensing capabilities or catalytic activity. google.com The potential for this compound to act as a ligand for metal catalysts also warrants investigation.
The established role of pyrazolopyridine derivatives as kinase inhibitors in medicinal chemistry provides a strong foundation for exploring their potential in other therapeutic areas. googleapis.com The ability to readily diversify the structure through reactions at the iodo-position makes it an ideal starting point for the discovery of new bioactive molecules.
| Field | Potential Application of this compound |
| Organic Electronics | Building block for conjugated materials in OLEDs, OPVs, and OFETs. |
| Functional Polymers | Monomer for polymers with sensing or catalytic properties. |
| Catalysis | Ligand for transition metal catalysts. |
| Medicinal Chemistry | Scaffold for the discovery of novel kinase inhibitors and other bioactive compounds. |
Q & A
Q. What are the primary synthetic methodologies for 3-Iodo-1H-pyrazolo[4,3-C]pyridine, and how are they optimized for yield and purity?
The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves two strategies: (1) annelation of a pyrazole ring onto a pyridine precursor or (2) pyridine-ring formation from pyrazole intermediates. A robust method for constructing the pyrazolo[4,3-c]pyridine scaffold employs a Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization . For iodination at the 3-position, direct electrophilic substitution or halogen exchange reactions under controlled conditions (e.g., using N-iodosuccinimide) are common. Post-synthetic modifications, such as alkylation with 4-fluorobenzyl bromide via Cs₂CO₃-mediated nucleophilic substitution in DMF, can introduce additional functional groups .
Q. How is the crystal structure of this compound resolved, and what are its key crystallographic parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For a closely related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, the monoclinic system (space group C2/c) was observed with lattice parameters:
- a = 10.7999 Å, b = 7.7939 Å, c = 17.406 Å, β = 101.748°
- Z = 8, V = 1434.5 ų, R = 0.017 (using SHELXL refinement) . Data collection typically employs a Bruker SMART APEX CCD diffractometer with multi-scan absorption correction. Refinement via SHELX software ensures accurate modeling of hydrogen bonding and halogen interactions .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., iodination at C3).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 245.02 for C₆H₄IN₃).
- Elemental Analysis : Validates purity (>95% common in research-grade samples) .
- X-ray Photoelectron Spectroscopy (XPS) : Useful for verifying iodine incorporation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound analogues for kinase inhibition?
Substitution at C3 (iodine) and N1 (alkyl/aryl groups) significantly impacts biological activity. For example:
- EGFR Inhibition : Patent WO 2022/090481 highlights substituted pyrazolo[4,3-c]pyridines with bulky groups at N1 (e.g., benzyl) enhancing EGFR binding .
- PIM1 Kinase Targeting : Co-crystallization studies (PDB: 5V82) reveal that 6-(6-methylpyrazin-2-yl) substitution improves hydrophobic interactions in the ATP-binding pocket . Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents before synthesis .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). For example:
- Anticancer Activity : Pyrazolo[4,3-c]pyridines with tetrahydro regions (e.g., 4,5,6,7-tetrahydro derivatives) show cytotoxicity via PI3K/mTOR inhibition .
- Antimicrobial Activity : Chlorine or sulfonamide groups at C5 enhance bacterial membrane disruption . Resolution Strategy : Conduct parallel assays under standardized protocols (e.g., CLSI guidelines for antimicrobials) and validate via dose-response curves .
Q. What are the challenges in refining the crystal structure of halogenated pyrazolopyridines, and how are they addressed?
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
